Predicted Biological Activity Profile (PASS) vs. Class Baseline
In silico Prediction of Activity Spectra (PASS) modeling of the triazolopyrazine scaffold, which includes 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine, yields a distinct predicted bioactivity fingerprint. The model forecasts high probability of activity (Pa > 0.9) for several therapeutic areas, with the highest scores for lipid metabolism regulation (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), and DNA synthesis inhibition (Pa = 0.991) [1]. This predicted profile differentiates the compound class from other nitrogen-rich heterocycles and provides a quantitative rationale for its prioritization in specific assay panels.
| Evidence Dimension | Predicted probability of activity (Pa) for selected targets |
|---|---|
| Target Compound Data | Lipid metabolism regulator: Pa=0.999; Angiogenesis stimulant: Pa=0.995; DNA synthesis inhibitor: Pa=0.991 |
| Comparator Or Baseline | Class-level baseline (unsubstituted or variably substituted triazolopyrazines) - No direct comparator data available; baseline is the 'inactive' threshold (Pa < 0.5). |
| Quantified Difference | Pa values > 0.9 indicate high predicted probability of activity, whereas the baseline for a random compound would be significantly lower (Pa < 0.5). |
| Conditions | In silico PASS (Prediction of Activity Spectra for Substances) model based on structure-activity relationships of known bioactive compounds. |
Why This Matters
This predictive data guides researchers toward the most promising biological assays, reducing screening costs and increasing the likelihood of identifying a relevant hit.
- [1] Marine Drugs. (2022). Predicted Biological Activities of Triazolopyrazine Derivatives. Table 1. PMID: PMC9144361. View Source
